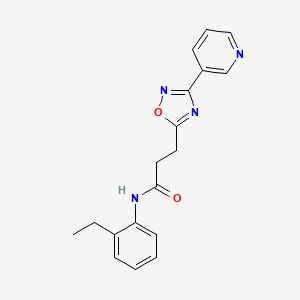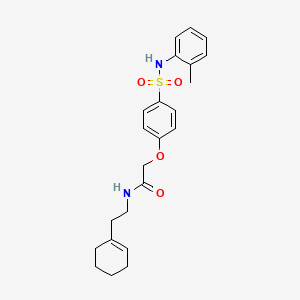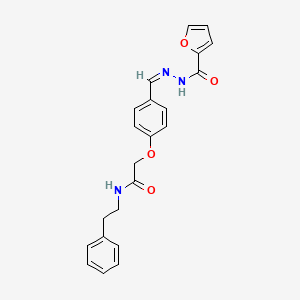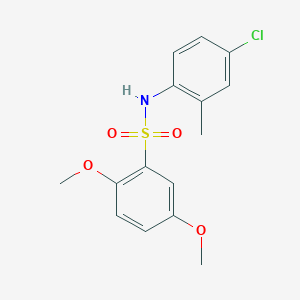
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide, also known as HMN-214, is a novel small molecule that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for cell division and are a target for many chemotherapy drugs. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has also been shown to induce autophagy, which is a process by which cells break down and recycle damaged or excess cellular components.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide. One area of interest is the development of combination therapies that include N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide along with other chemotherapy drugs or targeted therapies. Another potential direction is the investigation of the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in combination with immunotherapy, which is an emerging area of cancer treatment. Finally, further preclinical studies are needed to determine the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in humans, and clinical trials will be necessary to evaluate its potential as a cancer treatment.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves a multistep process that starts with the reaction of 2-hydroxy-7-methylquinoline with 3-chloropropionyl chloride to form the intermediate compound 2-(3-chloropropionyl)-7-methylquinoline. This intermediate is then reacted with o-toluidine to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer.
属性
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(13-17)26(30)28(24-10-5-4-8-19(24)3)16-22-15-20-12-11-18(2)14-23(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYPLYITNODPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-3-methyl-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)

![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)